REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3](=O)[CH2:4][C:5]([C:7]1[O:8][CH:9]=[CH:10][CH:11]=1)=O.[NH:15]([C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=[O:20])[NH2:16]>C(O)(=O)C.CCOC(C)=O>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[C:5]1[N:15]([C:17]2[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=2[C:19]([OH:21])=[O:20])[N:16]=[C:3]([C:2]([F:14])([F:13])[F:1])[CH:4]=1
|
Name
|
|
Quantity
|
2.4 mL
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Type
|
reactant
|
Smiles
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FC(C(CC(=O)C=1OC=CC1)=O)(F)F
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Name
|
|
Quantity
|
3.01 g
|
Type
|
reactant
|
Smiles
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N(N)C1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
|
Details
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at reflux for 25 h
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Duration
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25 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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EXTRACTION
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Details
|
extracted twice with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a thick red paste (5.71 g, >100%)
|
Name
|
|
Type
|
|
Smiles
|
O1C(=CC=C1)C1=CC(=NN1C1=C(C(=O)O)C=CC=C1)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |